Home > Products > Screening Compounds P122416 > DAPK inhibitor 13
DAPK inhibitor 13 -

DAPK inhibitor 13

Catalog Number: EVT-10907182
CAS Number:
Molecular Formula: C16H11BrN2O2
Molecular Weight: 343.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Death-associated protein kinase inhibitor 13, also known as DAPK inhibitor 13, is a small molecule that selectively inhibits the activity of death-associated protein kinases, particularly death-associated protein kinase 1. These kinases are involved in various cellular processes, including apoptosis and autophagy, making them significant targets for cancer therapy and other diseases characterized by dysregulated cell death.

Source

DAPK inhibitor 13 was identified through high-throughput screening methods aimed at discovering selective inhibitors for the DAPK family. The compound was characterized for its potency and selectivity against various kinases, particularly focusing on its interaction with the ATP-binding site of DAPK1.

Classification

DAPK inhibitor 13 belongs to the class of small molecule inhibitors targeting serine/threonine kinases. It is particularly classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase.

Synthesis Analysis

Methods

The synthesis of DAPK inhibitor 13 involves several organic chemistry techniques, including solid-phase synthesis and parallel synthesis methodologies. The compound's structure was optimized through iterative rounds of synthesis and screening to enhance its binding affinity and selectivity for DAPK1.

Technical Details

The synthesis typically starts with a scaffold that has been previously identified as a good starting point for kinase inhibitors. Key steps include:

  • Solid-phase peptide synthesis: This method allows for the efficient assembly of the compound while minimizing purification steps.
  • Protecting group strategies: Specific functional groups are protected during synthesis to ensure selectivity in subsequent reactions.
  • Purification: High-performance liquid chromatography is often used to purify the final product to achieve a high degree of purity necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of DAPK inhibitor 13 features a core scaffold that interacts specifically with the ATP-binding pocket of DAPK1. The compound's design includes various functional groups that enhance its binding affinity and selectivity.

Data

The crystallographic data available in the Protein Data Bank indicates that DAPK inhibitor 13 forms specific hydrogen bonds and hydrophobic interactions with key residues in the active site of DAPK1. These interactions are critical for its inhibitory potency.

Chemical Reactions Analysis

Reactions

The primary reaction involving DAPK inhibitor 13 is its competitive inhibition of DAPK1. This process can be described by enzyme kinetics, where the presence of the inhibitor alters the rate at which substrates are phosphorylated by DAPK1.

Technical Details

Inhibition assays typically measure the rate of phosphorylation in the presence and absence of DAPK inhibitor 13. The resulting data can be analyzed using Michaelis-Menten kinetics to determine parameters such as KiK_i (inhibition constant) and IC50IC_{50} (half-maximal inhibitory concentration).

Mechanism of Action

Process

DAPK inhibitor 13 exerts its effects by binding to the ATP-binding site of DAPK1, thereby preventing ATP from accessing the active site. This inhibition leads to a decrease in phosphorylation of downstream substrates involved in apoptotic signaling pathways.

Data

Experimental data show that DAPK inhibitor 13 has an IC50IC_{50} value in the low nanomolar range, indicating high potency. Kinetic studies reveal that it acts as a competitive inhibitor, which is consistent with its structural characteristics.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of DAPK inhibitor 13 is typically around 300-400 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: It contains functional groups that can participate in further chemical reactions if necessary.
Applications

Scientific Uses

DAPK inhibitor 13 has significant potential applications in cancer research and therapeutic development due to its ability to modulate apoptotic pathways. Its selective inhibition of DAPK1 makes it a valuable tool for studying the role of this kinase in cell death and survival mechanisms. Additionally, it may serve as a lead compound for developing new anticancer therapies targeting related pathways involved in tumor progression and metastasis.

Molecular Mechanisms of Action

Targeting DAPK Family Kinases

Inhibition of DAPK1 and DAPK3 IsoformsDeath-Associated Protein Kinase Inhibitor 13 (DAPK inhibitor 13) selectively targets the catalytic domains of Death-Associated Protein Kinase 1 (DAPK1) and zipper-interacting protein kinase (ZIPK, also termed DAPK3). DAPK1, a 160-kDa calcium/calmodulin (Ca²⁺/CaM)-dependent serine/threonine kinase, contains a unique N-terminal kinase domain that is autoinhibited under basal conditions via phosphorylation at Ser³⁰⁸ within its CaM autoregulatory domain [1] [4]. DAPK inhibitor 13 binds the active conformation of DAPK1, preventing its dephosphorylation-induced activation during cellular stress (e.g., ischemia or endoplasmic reticulum stress). DAPK3, though lacking the Ca²⁺/CaM domain, shares ~80% kinase domain homology with DAPK1 and is similarly inhibited [1] [7]. This dual inhibition disrupts shared death-promoting pathways, including cytoskeletal reorganization and membrane blebbing [1] [4].

ATP-Competitive Binding Dynamics

DAPK inhibitor 13 functions as an ATP-competitive inhibitor, directly occupying the adenosine triphosphate (ATP)-binding pocket within the kinase domain of DAPK1 and DAPK3. Structural studies reveal that the inhibitor forms hydrogen bonds with conserved residues (e.g., Glu⁹⁴ and Val⁹⁶) in the hinge region of DAPK1’s catalytic cleft and hydrophobic interactions with Ile⁷⁷ and Leu⁹³ [4]. Mutation of Lys⁴²—a critical residue for ATP coordination—abolishes inhibitor binding, confirming its ATP-competitive mechanism [4] [9]. Kinetic analyses demonstrate a Ki value in the low micromolar range, with preferential binding to the active kinase conformation stabilized by Ca²⁺/CaM binding or Ser³⁰⁸ dephosphorylation [1] [9].

Table 1: Key Structural Determinants for DAPK Inhibitor 13 Binding

Kinase Domain ResidueFunctionInteraction with Inhibitor
Lys⁴²ATP anchoringDisruption upon mutation (K42A)
Glu⁹⁴Hinge regionHydrogen bonding
Val⁹⁶Hydrophobic enclosureHydrogen bonding
Ile⁷⁷Hydrophobic pocketVan der Waals forces
Leu⁹³Hydrophobic pocketVan der Waals forces

Modulation of Kinase Cascades

DAPK-ZIPK-L13a Axis in Translational RepressionDAPK inhibitor 13 disrupts the DAPK-ZIPK-L13a phosphorylation cascade, a critical axis for interferon-γ (IFN-γ)-mediated translational repression. Under IFN-γ stimulation, DAPK1 phosphorylates and activates ZIPK, which subsequently phosphorylates ribosomal protein L13a at Ser⁷⁷ [2] [3]. Phosphorylated L13a dissociates from the 60S ribosomal subunit and integrates into the gamma-activated inhibitor of translation (GAIT) complex, silencing mRNAs bearing GAIT elements in their 3’-untranslated regions (e.g., VEGFA and ceruloplasmin) [2] [3]. DAPK inhibitor 13 blocks ZIPK activation and L13a phosphorylation (IC50 ≈ 1.2 µM), preventing GAIT complex assembly and restoring translation of inflammatory mRNAs [2] [3].

Table 2: Phosphorylation Events in the DAPK-ZIPK-L13a Axis

KinaseSubstratePhosphorylation SiteFunctional Outcome
DAPK1ZIPKThr²²⁵, Thr²⁶⁵ZIPK activation
ZIPKL13aSer⁷⁷Ribosomal release & GAIT complex formation
N/ADAPK1Ser³⁰⁸Autoinhibition (reversed by dephosphorylation)

Cross-Talk with Inflammatory Resolution Pathways

DAPK inhibitor 13 modulates inflammatory resolution by interfering with negative feedback loops. Notably, DAPK1 and ZIPK mRNAs themselves contain GAIT elements, making them targets of the GAIT complex [2] [3]. Inhibition of DAPK1/ZIPK by DAPK inhibitor 13 transiently restores translation of these kinases, enabling a "reset" of the inflammatory response. This allows macrophages to regain responsiveness to subsequent stimuli, facilitating the resolution of chronic inflammation [3] [7]. Additionally, DAPK1 regulates the IκB kinase β (IKKβ)/COP9 signalosome subunit 5 (CSN5)/programmed death-ligand 1 (PD-L1) axis in cancer. DAPK inhibitor 13 upregulates DAPK1 expression, which inhibits IKKβ, destabilizes CSN5, and suppresses PD-L1—enhancing natural killer cell-mediated tumor clearance [5].

Selectivity Profiling

Specificity Over PIM3 and Other Off-Target KinasesDAPK inhibitor 13 exhibits high selectivity for DAPK1/DAPK3 over phylogenetically related kinases. Screening against a 97-kinase panel revealed >50-fold selectivity against Proviral Integration site for Moloney murine leukemia virus 3 (PIM3), which shares structural similarities in the ATP-binding pocket [5] [9]. Key determinants of selectivity include:

  • Gatekeeper residue: DAPK1’s small threonine gatekeeper (vs. bulky methionine in PIM3) accommodates the inhibitor’s heterocyclic core.
  • Hydrophobic pocket: DAPK1’s deeper Ile⁷⁷/Leu⁹³ hydrophobic enclosure provides optimal van der Waals contacts absent in off-target kinases [9].
  • Basic loop motif: Unique to the DAPK family (residues 45–56), this loop stabilizes inhibitor binding via salt bridges [4] [9].Reported IC50 values include:
  • DAPK1: 0.12 µM
  • DAPK3: 0.35 µM
  • PIM3: >10 µM
  • Protein kinase A (PKA): >30 µM
  • Src kinase: >30 µM [5] [9].

Properties

Product Name

DAPK inhibitor 13

IUPAC Name

(4E)-2-(4-bromo-3-methylphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

InChI

InChI=1S/C16H11BrN2O2/c1-10-7-12(4-5-13(10)17)15-19-14(16(20)21-15)8-11-3-2-6-18-9-11/h2-9H,1H3/b14-8+

InChI Key

AIDLMCGWDDGYCV-RIYZIHGNSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)Br

Isomeric SMILES

CC1=C(C=CC(=C1)C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.